![molecular formula C19H23N3O3 B5621820 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5621820.png)
N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate steps that are designed to introduce specific functional groups, optimizing biological activity as kappa-opioid agonists. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, substituted at specific carbon positions adjacent to the amide nitrogen, demonstrated significant biological evaluations (Barlow et al., 1991). Another study focused on replacing the acetamide group with alkylurea in certain compounds to retain antiproliferative activity against cancer cell lines while reducing toxicity (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to the one often features complex ring systems and substituents designed to enhance interaction with biological targets. For example, the compound with a twisted, tetra-substituted pyrrolidine ring, demonstrates the detailed molecular architecture that can influence biological activity (Pedroso et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds often aim to modify specific functional groups to alter their chemical properties and biological activity. The modification of the acetamide group to introduce alkylurea or dialkylaminoethylurea moieties is one such reaction, which has been shown to maintain antiproliferative activity and reduce toxicity (Wang et al., 2015).
Physical Properties Analysis
While specific data on the physical properties of "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide" are not directly available, related compounds exhibit characteristics that significantly influence their solubility, stability, and overall behavior in biological systems. For example, the crystal structure analysis provides insights into the stability and solubility of similar compounds (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and interaction with biological targets, are crucial for their potential therapeutic applications. The study on fluorinated derivatives of sigma-1 receptor modulators highlights how slight modifications in chemical structure can significantly impact biological activity and receptor affinity (Kuznecovs et al., 2020).
properties
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(23)20-17-12-22(19(24)18-5-4-10-21(18)2)11-16(17)14-6-8-15(25-3)9-7-14/h4-10,16-17H,11-12H2,1-3H3,(H,20,23)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMWVDVTVWSPH-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide |
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